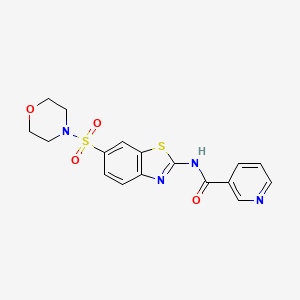
N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . In one study, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques . For instance, the structure of 6-Chloro-N-(6-(2-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)benzo[d]thiazol-2-amine was confirmed by IR, 1H NMR, and mass spectra and elemental analyses .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied . For example, the interaction of active methylene compounds containing both amidine and thioamide groups with arylsulfonyl azides was investigated .Mécanisme D'action
N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide inhibits the activity of Aurora A kinase by binding to its ATP-binding site. This prevents the kinase from phosphorylating its downstream targets, which are involved in regulating cell division. As a result, this compound induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in cancer cells. It induces cell cycle arrest at the G2/M phase, which is associated with a decrease in the levels of cyclin B1 and phosphorylated histone H3. It also induces apoptosis, which is associated with an increase in the levels of cleaved caspase-3 and PARP. In addition, this compound inhibits the migration and invasion of cancer cells, which is associated with a decrease in the levels of MMP-2 and MMP-9.
Avantages Et Limitations Des Expériences En Laboratoire
N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of Aurora A kinase, which makes it a valuable tool for studying the role of this kinase in cancer biology. It has also been shown to be effective in preclinical models of cancer, which suggests that it may be a promising candidate for cancer therapy. However, there are also several limitations to using this compound in lab experiments. It is a small molecule inhibitor, which means that it may have off-target effects on other kinases. In addition, its effectiveness may be limited by the development of resistance in cancer cells.
Orientations Futures
There are several future directions for research on N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide. One area of interest is the development of combination therapies that include this compound and other cancer drugs. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to this compound. This could help to identify patients who are most likely to benefit from treatment with this drug. Finally, there is also interest in developing more potent and selective inhibitors of Aurora A kinase, which could have even greater therapeutic potential than this compound.
Méthodes De Synthèse
The synthesis of N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide involves several steps, starting with the reaction of 2-aminothiophenol with 2-chloro-3-nitropyridine to form 2-(2-nitro-3-pyridyl)benzo[d]thiazol-6-amine. This intermediate is then reacted with morpholine and p-toluenesulfonyl chloride to form N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)amine. Finally, this compound is reacted with 3-chloropyridine-2-carboxylic acid to form this compound.
Applications De Recherche Scientifique
N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide has been extensively studied in preclinical models of cancer, including breast, prostate, lung, and colon cancer. In these models, this compound has been shown to inhibit the growth of cancer cells and induce cell death. It has also been shown to enhance the effectiveness of other cancer therapies, such as radiation and chemotherapy.
Propriétés
IUPAC Name |
N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4S2/c22-16(12-2-1-5-18-11-12)20-17-19-14-4-3-13(10-15(14)26-17)27(23,24)21-6-8-25-9-7-21/h1-5,10-11H,6-9H2,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDGUQYBCPJYDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-Methoxypropyl)carbamoyl]propanoic acid](/img/structure/B2533815.png)
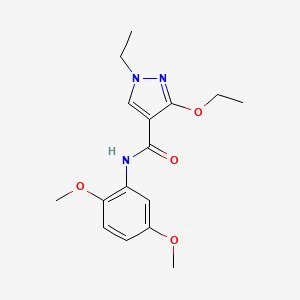
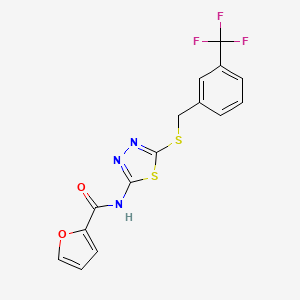
![4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methyl)-2-methylthiazole](/img/structure/B2533818.png)


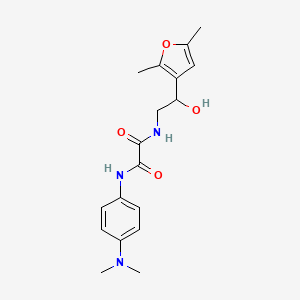
![2-methyl-N-(thiophen-2-ylmethyl)-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-carboxamide](/img/structure/B2533828.png)

![2-[4-[4-(Dimethylamino)pyrimidin-2-yl]piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2533831.png)
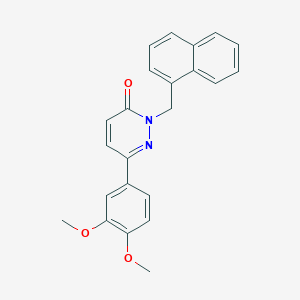
![2,8,10-Trimethyl-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2533834.png)

